Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate
Description
Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate (CAS: 1955553-43-1) is a thiazole-based compound characterized by a 1,3-thiazole core substituted at position 4 with a 2-fluorophenyl group, at position 5 with a methyl group, and at position 2 with a methyl acetate moiety.
Properties
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-8-13(9-5-3-4-6-10(9)14)15-11(18-8)7-12(16)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJJNVQXUDZBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)OC)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate typically involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves esterification with methyl bromoacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the fluorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles and fluorophenyl derivatives.
Scientific Research Applications
Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The fluorophenyl group may enhance binding affinity and specificity, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituent variations and their implications:
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations:
- This may alter binding interactions in biological targets .
- Functional Groups : The methyl ester in the target compound likely enhances lipophilicity and membrane permeability compared to the free carboxylic acid in ’s compound, which may favor aqueous solubility .
- Heterocyclic Modifications : Triazole-linked benzodiazole moieties in ’s analogs (e.g., 9b, 9c) suggest broader pharmacological targeting (e.g., kinase or protease inhibition) compared to the simpler thiazole-acetate structure of the target compound .
Physicochemical and Spectral Data
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s ester C=O stretch (~1740 cm⁻¹) is distinct from amide (1675–1680 cm⁻¹) and carboxylic acid (1710 cm⁻¹) analogs, confirming its structural identity .
- Methyl groups on the thiazole ring (δ 2.1–2.5 ppm in $^1$H NMR) are consistent across analogs, though electronic effects from substituents (e.g., bromo in 9c) may shift aromatic proton signals .
Biological Activity
Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, including its antitumor effects, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Formula : C12H12FN2OS
- Molecular Weight : 252.30 g/mol
- IUPAC Name : this compound
- CAS Number : 1909306-59-7
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. The compound exhibits significant cytotoxic activity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of several thiazole derivatives, this compound demonstrated an IC50 value of approximately 10 µM against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results are summarized in Table 1.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 10 |
| This compound | MCF7 | 12 |
| Doxorubicin (Control) | A549 | 0.5 |
| Doxorubicin (Control) | MCF7 | 0.8 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve several pathways:
-
Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Key Findings : Flow cytometry analysis revealed an increase in Annexin V positive cells after treatment with the compound, indicating apoptosis.
- Inhibition of Cell Proliferation : The compound inhibits cell cycle progression in the G1 phase, thereby reducing the proliferation rate of cancer cells.
- Targeting Specific Proteins : Molecular docking studies suggest that this compound interacts with specific proteins involved in cell signaling pathways related to growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. In the case of this compound:
- Fluoro Group : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Methyl Substituent : The methyl group at position five on the thiazole ring contributes to increased electron density, which is crucial for interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
